molecular formula C22H18O B2611747 Biphenyl-4-yl(m-methylstyryl) ketone CAS No. 13662-57-2

Biphenyl-4-yl(m-methylstyryl) ketone

Cat. No.: B2611747
CAS No.: 13662-57-2
M. Wt: 298.385
InChI Key: QEQXLVIUFTULTK-UHFFFAOYSA-N
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Description

Biphenyl-4-yl(m-methylstyryl) ketone is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is characterized by its unique structure, which includes a biphenyl group and a methylstyryl ketone moiety. The molecular formula of this compound is C22H18O, and it has a molecular weight of 298.385 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl(m-methylstyryl) ketone typically involves the reaction of biphenyl-4-carbaldehyde with m-methylstyrene in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:

Biphenyl-4-carbaldehyde+m-methylstyreneBase, RefluxBiphenyl-4-yl(m-methylstyryl) ketone\text{Biphenyl-4-carbaldehyde} + \text{m-methylstyrene} \xrightarrow{\text{Base, Reflux}} \text{this compound} Biphenyl-4-carbaldehyde+m-methylstyreneBase, Reflux​Biphenyl-4-yl(m-methylstyryl) ketone

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-product formation. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl(m-methylstyryl) ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Biphenyl-4-yl(m-methylstyryl) ketone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl(m-methylstyryl) ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Biphenyl-4-yl(m-methylstyryl) ketone can be compared with other similar compounds, such as:

  • Biphenyl-4-yl(m-methylphenyl) ketone
  • Biphenyl-4-yl(m-methylbenzyl) ketone

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications

Properties

IUPAC Name

(E)-3-(3-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O/c1-17-6-5-7-18(16-17)10-15-22(23)21-13-11-20(12-14-21)19-8-3-2-4-9-19/h2-16H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQXLVIUFTULTK-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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